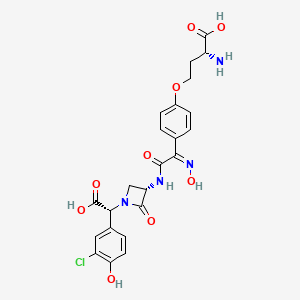

Chlorocardicin

Description

Historical Discovery and Significance within Natural Product Chemistry

Chlorocardicin was first reported in 1985 as a novel natural product isolated from the fermentation broth of a Streptomyces species. nih.govnih.govjst.go.jp The producing organism was originally sourced from soil samples collected in Pima County, Arizona. researchgate.net The isolation and purification process involved the use of non-ionic porous resin followed by reverse phase chromatography. nih.gov

Structurally, this compound is closely related to nocardicin A, another monocyclic β-lactam antibiotic. nih.govguidetoimmunopharmacology.org The key structural difference is the presence of a meta-chloro substituent on the p-hydroxyphenylglycine unit of this compound. nih.gov The discovery of naturally occurring monocyclic β-lactams, beginning with the nocardicins in the late 1970s and followed by compounds like this compound, was significant for natural product chemistry. researchgate.net It opened a new front in the exploration of β-lactam antibiotics, moving beyond the traditional bicyclic structures of penicillins and cephalosporins. This discovery highlighted that nature could produce simpler, yet biologically active, β-lactam scaffolds, stimulating further research into the design and synthesis of novel antibacterial agents. researchgate.net The field of natural products has historically been a cornerstone of drug discovery, providing a rich source of complex and bioactive molecules for anti-infective therapies. ipb.ptnih.gov

Classification as a Monocyclic β-Lactam Antibiotic in Chemical Biology

This compound is classified as a monocyclic β-lactam antibiotic. nih.govmedchemexpress.comguidetoimmunopharmacology.org Its core chemical structure features the characteristic four-membered azetidin-2-one (B1220530) (β-lactam) ring, but unlike penicillins or cephalosporins, this ring is not fused to a second ring system. researchgate.netontosight.ai

The biological activity of this compound, like other β-lactam antibiotics, is attributed to its ability to inhibit bacterial cell wall biosynthesis. ontosight.aiscispace.com This mechanism involves the acylation of penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. The integrity of the cell wall is essential for bacterial survival, and its disruption leads to cell lysis.

The biological activity profile of this compound is similar to that of nocardicin A. nih.gov It demonstrates moderate in vitro activity against Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. nih.govguidetoimmunopharmacology.org Notably, this compound exhibits low activity against the Gram-positive bacterium Staphylococcus aureus, a pathogen for which nocardicin A is inactive. nih.gov Research has also shown that the antibacterial effect of this compound can be potentiated when used in synergy with other antibiotics that target peptidoglycan biosynthesis, such as cycloserine. nih.gov Conversely, its activity can be antagonized by the presence of specific L- and D-amino acids. nih.gov

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Compound Class | Natural Product, Monocyclic β-Lactam | researchgate.netguidetoimmunopharmacology.orgguidetoimmunopharmacology.org |

| Molecular Formula | C₂₃H₂₄ClN₅O₈ | ontosight.ai |

| Molecular Weight | 522.9 g/mol | ontosight.ai |

| Producing Organism | Streptomyces sp. | nih.govnih.gov |

| Mechanism of Action | Inhibition of peptidoglycan biosynthesis | ontosight.ainih.gov |

| Antibacterial Spectrum | Moderate activity against Enterobacteriaceae and P. aeruginosa; low activity against S. aureus. | nih.govguidetoimmunopharmacology.org |

Contemporary Research Relevance in Addressing Antimicrobial Challenges

The rise of antimicrobial resistance (AMR) is a major global health threat, creating an urgent and continuous need for novel antibiotics. The "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly concerning due to their high incidence in hospital-acquired infections and resistance to existing drugs.

In this context, this compound and the broader class of monocyclic β-lactams remain relevant to modern research. researchgate.net One of the most significant recent findings related to this compound involves the activation of "silent" or cryptic biosynthetic gene clusters in actinomycetes. mdpi.comnih.gov Researchers have discovered that this compound is not produced when certain actinomycete strains, such as Micromonospora sp., are grown in monoculture. rsc.orgmdpi.comresearchgate.net However, its production is induced when these strains are co-cultivated with mycolic acid-containing bacteria like Gordonia sp. and Nocardia sp. mdpi.comrsc.orgsemanticscholar.org This suggests that intercellular interactions and specific molecules like mycolic acid can act as elicitors, unlocking latent biosynthetic pathways. nih.govnih.gov

This co-culture elicitation strategy represents a promising frontier in natural product discovery. rsc.orgnih.gov It provides a powerful tool to access novel chemical diversity from microbial genomes, potentially leading to new antibiotic scaffolds. By activating the production of rare or previously unobserved compounds like this compound, researchers can expand the pool of molecules available for development into next-generation therapeutics to combat drug-resistant pathogens. nih.govacs.org

Table 2: Research Findings on this compound Production

| Research Area | Finding | Significance | Reference |

|---|---|---|---|

| Biosynthesis | Production is induced in Micromonospora sp. through co-culture with mycolic acid-containing bacteria (Gordonia sp., Nocardia sp.). | Demonstrates the activation of a cryptic biosynthetic gene cluster. | mdpi.comnih.govrsc.orgresearchgate.net |

| Elicitation | Mycolic acid is implicated as an elicitor molecule that triggers the expression of the this compound biosynthesis pathway. | Provides a strategy for intentionally producing rare or silent natural products. | nih.govrsc.orgsemanticscholar.org |

| Drug Discovery | Co-culture techniques can unveil novel or previously inaccessible metabolites, addressing the challenge of antibiotic discovery. | Offers a method to overcome the rediscovery of known compounds and find new leads for AMR. | nih.govnih.govacs.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ampicillin |

| Cephalosporin C |

| Chloramphenicol |

| This compound |

| Chlortetracycline |

| Cycloserine |

| Erythromycin |

| Nocardicin A |

| Penicillin |

| Streptomycin |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H23ClN4O9 |

|---|---|

Molecular Weight |

534.9 g/mol |

IUPAC Name |

(2R)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid |

InChI |

InChI=1S/C23H23ClN4O9/c24-14-9-12(3-6-17(14)29)19(23(34)35)28-10-16(21(28)31)26-20(30)18(27-36)11-1-4-13(5-2-11)37-8-7-15(25)22(32)33/h1-6,9,15-16,19,29,36H,7-8,10,25H2,(H,26,30)(H,32,33)(H,34,35)/b27-18-/t15-,16+,19-/m1/s1 |

InChI Key |

UMDAIHWMUXNVSB-GUZYLKIGSA-N |

Isomeric SMILES |

C1[C@@H](C(=O)N1[C@H](C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N |

Canonical SMILES |

C1C(C(=O)N1C(C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N |

Synonyms |

chlorocardicin |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Chlorocardicin

Natural Source Identification and Microbial Strain Cultivation Strategies

Chlorocardicin, a notable monocyclic β-lactam, is a secondary metabolite produced by specific microorganisms. guidetopharmacology.orgnih.gov Its discovery and subsequent production are intrinsically linked to the successful isolation and cultivation of the producing organisms, primarily sourced from diverse ecological niches.

Isolation of Producer Organisms (e.g., Streptomyces sp., Marine Actinomycetes)

The primary producer of this compound has been identified as a species of Streptomyces. guidetopharmacology.orgnih.gov Actinomycetes, a group of Gram-positive bacteria, are renowned for their ability to synthesize a wide array of bioactive compounds. mdpi.comrsc.org They are ubiquitously distributed in both terrestrial and marine environments. mdpi.comresearchgate.net

Marine environments, in particular, have become a focal point for the discovery of novel actinomycetes with unique metabolic capabilities. researchgate.net Organisms such as marine actinomycetes have been isolated from various marine sources, including sponges. mdpi.comnih.gov For instance, a study on the actinomycetes associated with the marine sponge Coscinoderma mathewsi led to the isolation of twenty-three distinct actinomycetes. mdpi.comnih.gov These isolates were identified through 16S rDNA gene sequence analysis and belonged to several genera, including Micromonospora, Nocardia, and Gordonia. mdpi.com Such studies underscore the vast, untapped potential of marine ecosystems as a reservoir for discovering microorganisms that produce novel secondary metabolites. researchgate.net

The isolation process itself often involves pretreatment of environmental samples to selectively favor the growth of rare actinobacteria. acs.org These methods can include physical and chemical treatments to inhibit more common bacteria and fungi, thereby increasing the chances of isolating less prevalent but potentially more interesting actinomycete strains. acs.org

Advanced Cultivation Techniques for Enhanced Metabolite Production

Standard laboratory cultivation conditions often fail to induce the expression of the full biosynthetic potential of microorganisms. mdpi.comnih.gov Many biosynthetic gene clusters, including those for secondary metabolites like this compound, remain "silent" or are expressed at very low levels under monoculture conditions. mdpi.comnih.govrsc.org To overcome this, researchers employ advanced cultivation techniques to enhance the production of these cryptic metabolites.

Co-cultivation and Mixed Fermentation Methodologies

Co-cultivation, or mixed fermentation, involves growing two or more different microorganisms in the same culture. rsc.orgmdpi.com This strategy is based on the principle that interactions between different microbial species can trigger the activation of silent biosynthetic gene clusters, leading to the production of novel compounds not seen in monocultures. rsc.orgnih.gov These interactions can be complex, involving signaling molecules, nutrient competition, or direct physical contact. rsc.orgnumberanalytics.com

A significant finding related to this compound production is its induction through the co-cultivation of a sponge-derived actinomycete, Micromonospora sp. UA17, with mycolic acid-containing actinomycetes like Gordonia sp. UA19 and Nocardia sp. UA23. mdpi.comnih.gov In these mixed fermentation experiments, this compound was detected in the co-culture extracts but was absent in the corresponding monocultures. mdpi.comrsc.orgnih.govnih.gov This demonstrates the effectiveness of co-cultivation in unlocking the latent biosynthetic capabilities of these microorganisms.

The success of co-cultivation hinges on selecting compatible microbial partners. numberanalytics.com Factors to consider include their metabolic complementarity and similar growth requirements to prevent one species from completely outcompeting the other. numberanalytics.com Both solid and liquid media can be used for co-cultivation, each offering different advantages for metabolite exchange and microbial interaction. mdpi.com

Chemical and Biological Elicitation Strategies (e.g., Mycolic Acid Induction)

Elicitation is a technique used to induce or enhance the production of secondary metabolites by adding small molecules (chemical elicitors) or other organisms and their cellular components (biological elicitors) to the culture medium. rsc.orgnih.gov This approach can trigger stress responses or mimic natural environmental cues, leading to the activation of otherwise silent metabolic pathways. acs.org

A key elicitation strategy for this compound production involves the use of mycolic acids or mycolic acid-containing bacteria. mdpi.comnih.govafricaresearchconnects.com Mycolic acids are long, branched-chain fatty acids found in the cell walls of certain bacteria, including Nocardia and Gordonia. mdpi.comfrontiersin.org When the producing strain, Micromonospora sp. UA17, was co-cultured with these mycolic acid-containing bacteria, or when pure mycolic acid was added to its monoculture, the production of this compound was induced. mdpi.comnih.gov This suggests that mycolic acid acts as a specific biological or chemical elicitor, signaling the Micromonospora to activate the biosynthetic pathway for this compound. mdpi.comnih.govnih.govafricaresearchconnects.com

This targeted elicitation strategy highlights the importance of understanding the ecological interactions between microorganisms to manipulate their metabolic output for the discovery and production of valuable compounds.

Analytical Approaches for Dereplication and Primary Identification

Dereplication is a critical step in natural product discovery that aims to rapidly identify known compounds in a crude extract, thereby avoiding their time-consuming reisolation. This process relies heavily on modern analytical techniques, particularly mass spectrometry.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the dereplication and initial identification of natural products like this compound. bu.edu.eg Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to four or more decimal places. libretexts.orglibretexts.org This level of precision allows for the unambiguous determination of a compound's molecular formula. bu.edu.eglibretexts.orglibretexts.org

The ability to distinguish between molecules with the same nominal mass but different elemental compositions is a key advantage of HRMS. libretexts.org For example, in the studies leading to the discovery of this compound from co-cultures, liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry (LC-HRESIMS) was employed. mdpi.comnih.gov By analyzing the LC-HRESIMS data, researchers could compare the metabolite profiles of the monocultures and co-cultures and identify the unique compounds produced in the mixed fermentation. mdpi.com The accurate mass measurement of this compound would have been crucial in proposing its molecular formula, which could then be compared against databases of known compounds for rapid identification.

The process involves ionizing the sample and measuring the mass-to-charge ratio of the resulting ions. bu.edu.eg The high accuracy of the measurement is achieved through specialized mass analyzers. bu.edu.eg This analytical technique, combined with chromatographic separation, provides a powerful platform for the rapid screening of microbial extracts and the targeted identification of novel or induced metabolites.

UV-Vis Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This method is particularly useful for studying molecules containing chromophores—specific functional groups or parts of a molecule that are responsible for absorbing light at characteristic wavelengths. The absorption of UV-Vis light promotes an electron from a lower energy molecular orbital (like a π bonding orbital or a non-bonding orbital, n) to a higher energy anti-bonding orbital (π*). The wavelength of maximum absorbance (λmax) is a key characteristic of a chromophore and is influenced by the molecule's electronic structure, especially the extent of conjugated systems.

The structure of this compound contains a significant chromophore responsible for its characteristic UV absorption. This chromophore is the conjugated system composed of the p-hydroxyphenyl ring linked to an oxime group (C=N-OH). This extended system of alternating double and single bonds lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing light absorption at longer wavelengths.

Table 2: UV-Vis Absorption Data for Nocardicin A (Structural Analog of this compound)

| Solvent/Condition | λmax (nm) | Reference(s) |

|---|---|---|

| 1/15 M Phosphate Buffer | 272 | |

| 0.1 N NaOH | 244, 283 |

This data indicates that the chromophore's absorption is sensitive to pH. In alkaline solutions (0.1 N NaOH), the deprotonation of the phenolic hydroxyl group extends the conjugation of the π-electron system, resulting in a shift of the absorption maxima. This behavior is a hallmark of phenolic chromophores and is instrumental in the structural analysis of compounds like this compound.

Structural Elucidation Methodologies of Chlorocardicin

Advanced Spectroscopic Techniques for Structural Determination

The process of piecing together the chlorocardicin structure required a multi-faceted spectroscopic approach. Each method provided unique insights, from the basic carbon-hydrogen framework to the precise three-dimensional arrangement of atoms.

NMR spectroscopy was central to defining the atomic connectivity of this compound. rsc.orgrsc.org Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, researchers were able to map out the intricate network of protons and carbons within the molecule. rsc.org

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provided the foundational data for the structural analysis of this compound. rsc.org

¹H NMR Spectroscopy : This technique is used to identify the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For this compound, ¹H NMR spectra would reveal distinct signals for protons on the aromatic ring, the β-lactam ring, the amino acid side chains, and hydroxyl groups. The chemical shift (δ) of each proton provides clues about its local environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, indicating how protons are connected through bonds.

¹³C NMR Spectroscopy : This method provides a count of the non-equivalent carbon atoms in a molecule. oregonstate.edu In the case of this compound, the ¹³C NMR spectrum would show distinct peaks for each carbon, including the carbonyl carbons of the β-lactam and carboxylic acid groups, the carbons of the 3-chloro-4-hydroxyphenylglycine (B10759658) moiety, and the other carbons forming the peptide-like backbone. rsc.org The chemical shifts in the ¹³C spectrum are highly indicative of the type of carbon (e.g., C=O, aromatic C-Cl, C-O), thus complementing the ¹H NMR data to build a complete picture of the molecular skeleton.

While specific spectral data from the original analysis is not widely available, the table below illustrates the typical information gleaned from such 1D NMR experiments for a molecule like this compound.

| Technique | Information Obtained | Relevance to this compound Structure |

| ¹H NMR | Chemical Shift (δ), Integration (Proton Count), Multiplicity (Splitting), Coupling Constants (J) | Identifies aromatic, aliphatic, β-lactam, and exchangeable (OH, NH) protons. Establishes proton-proton connectivity. |

| ¹³C NMR | Chemical Shift (δ) | Determines the number of unique carbon atoms and identifies their functional type (e.g., carbonyl, aromatic, aliphatic). |

To assemble the fragments identified by 1D NMR into a complete structure, a series of 2D NMR experiments are employed. These techniques spread the NMR information across two frequency dimensions, resolving spectral overlap and revealing complex correlations. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems and the assembly of molecular fragments, such as the spin system within the β-lactam ring or the amino acid side chains.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals directly with the carbon atoms to which they are attached. Each cross-peak in an HSQC spectrum links a specific proton to its carbon, providing unambiguous one-bond C-H connectivity information. This is crucial for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). HMBC is instrumental in connecting the molecular fragments identified by COSY. For this compound, HMBC would be used to link the aromatic ring protons to the rest of the molecule and to establish the connections between the different amino acid-like residues across non-protonated quaternary carbons and carbonyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the previous experiments which show through-bond connectivity, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. Cross-peaks indicate spatial proximity, providing critical information about the molecule's three-dimensional conformation and stereochemistry.

The application of these 2D NMR techniques was vital for the complete structural determination of this compound. rsc.org

| 2D NMR Experiment | Type of Correlation | Purpose in this compound Elucidation |

| COSY | ¹H – ¹H (through-bond) | Maps proton-proton coupling networks to define individual spin systems (e.g., side chains). |

| HSQC | ¹H – ¹³C (one-bond) | Assigns each proton to its directly attached carbon atom. |

| HMBC | ¹H – ¹³C (multiple bonds) | Connects molecular fragments by showing long-range couplings across carbonyls and quaternary carbons. |

| NOESY | ¹H – ¹H (through-space) | Provides information on 3D structure and relative stereochemistry by identifying protons that are close in space. |

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. frontiersin.org For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of key structural motifs. Although the specific spectrum is not provided in the search results, the expected absorptions based on its known structure are tabulated below.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

| β-Lactam Carbonyl (C=O) | ~1740-1780 (strong) | C=O Stretch |

| Carboxylic Acid (C=O) | ~1700-1725 (strong) | C=O Stretch |

| Carboxylic Acid (O-H) | 2500-3300 (very broad) | O-H Stretch |

| Phenolic/Alcoholic (O-H) | ~3200-3600 (broad) | O-H Stretch |

| Amine/Amide (N-H) | ~3300-3500 (medium) | N-H Stretch |

| Aromatic C=C | ~1450-1600 (medium to weak) | C=C Stretch |

| C-O Stretch | ~1000-1300 (medium) | C-O Stretch |

| C-Cl Stretch | ~600-800 (medium to strong) | C-Cl Stretch |

This compound is a chiral molecule, meaning it has non-superimposable mirror images. Determining the correct three-dimensional arrangement, or absolute stereochemistry, is critical. Chiroptical methods, such as Electronic Circular Dichroism (ECD), are essential for this purpose. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net

The experimental ECD spectrum is compared to spectra predicted by quantum-mechanical calculations for all possible stereoisomers. researchgate.net A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the stereocenters. rsc.org While specific ECD studies on this compound have not been detailed in the available literature, this technique is the gold standard for assigning absolute configuration to complex natural products, especially when crystallographic methods are not feasible. oregonstate.edu For β-lactam derivatives, ECD analysis is crucial for confirming the stereochemistry at each chiral carbon, which is fundamental to the molecule's biological activity. oregonstate.edu

1D NMR (¹H, ¹³C) Applications

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Definitive Structure Proof

The most unambiguous method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. nist.gov This technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise position of every atom can be determined. umich.edu

To date, no published X-ray crystal structure for this compound has been found in the searched literature. Obtaining a single crystal suitable for X-ray diffraction can be a significant challenge for complex and flexible molecules.

A more recent technique, Micro-Electron Diffraction (MicroED), has emerged as a powerful alternative for structural determination from nanocrystals, which are often a billionth the size of those required for X-ray diffraction. frontiersin.org MicroED utilizes an electron beam to collect diffraction data and can often succeed where traditional crystallization has failed. As with X-ray crystallography, this method provides definitive proof of molecular structure and absolute configuration. There is no evidence in the searched results to suggest MicroED has been applied to this compound.

Computational Chemistry in Spectroscopic Data Interpretation and Structure Validation

Computational chemistry has become an indispensable tool in modern natural product chemistry, serving as a powerful method to validate proposed structures and resolve ambiguities that may remain after initial spectroscopic analysis. numberanalytics.commestrelab.com For a molecule with the structural complexity of this compound, computational methods are crucial for confirming its constitution and, most importantly, for assigning its absolute stereochemistry. These in silico techniques work by predicting spectroscopic properties for a proposed structure, which can then be compared against experimental data. A high degree of correlation between the predicted and measured spectra provides strong evidence for the correctness of the assigned structure. numberanalytics.com

The primary computational approaches used for a molecule like this compound involve the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra. taylorfrancis.comnih.gov

Density Functional Theory (DFT) for NMR Chemical Shift Analysis

While 1D and 2D NMR experiments can establish the planar structure and relative stereochemistry of a molecule, confirming the precise constitutional and configurational assignment can be challenging, especially in densely functionalized or conformationally flexible systems. frontiersin.orgnih.gov Quantum mechanical calculation of NMR chemical shifts using Density Functional Theory (DFT) offers a robust method for structure verification. chemrxiv.orgclaremont.edu

The process begins with a geometry optimization of the proposed structure(s) of this compound using DFT methods. mestrelab.com Following optimization, the NMR shielding constants are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. These shielding constants are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The resulting calculated ¹H and ¹³C NMR chemical shifts are compared with the experimental values. A close match between the two datasets validates the proposed structure. This comparison is often quantified using statistical metrics like the Mean Absolute Error (MAE) or through integrated probability methods like DP4+, which provide a confidence level for the structural assignment. frontiersin.orgnih.gov

To illustrate this, the table below shows a hypothetical comparison between the experimental ¹³C NMR data for this compound and DFT-calculated values for a correct and an incorrect diastereomer. The lower deviation for the correct isomer provides strong support for its structure.

| Carbon Position | Experimental δ (ppm) | Calculated δ (ppm) (Correct Isomer) | Δδ (Exp-Calc) | Calculated δ (ppm) (Incorrect Isomer) | Δδ (Exp-Calc) |

|---|---|---|---|---|---|

| C-2 | 168.5 | 169.1 | -0.6 | 170.2 | -1.7 |

| C-3 | 55.2 | 55.8 | -0.6 | 59.5 | -4.3 |

| C-4 | 62.1 | 61.9 | 0.2 | 65.8 | -3.7 |

| C-5 | 172.0 | 172.5 | -0.5 | 173.1 | -1.1 |

Time-Dependent DFT (TDDFT) for Absolute Configuration Determination

Assigning the absolute configuration of a chiral molecule is a critical final step in its structural elucidation. Electronic Circular Dichroism (ECD) spectroscopy is an experimental technique sensitive to chirality. However, interpreting the resulting spectrum to assign stereochemistry can be complex. Time-Dependent Density Functional Theory (TDDFT) has emerged as a reliable method to predict ECD spectra from first principles. arxiv.orgwikipedia.orgnih.gov

The methodology involves calculating the theoretical ECD spectrum for one enantiomer of the proposed structure of this compound. respectprogram.org This calculation provides a series of electronic excitation energies and their corresponding rotatory strengths (R), which determine the sign and intensity of the Cotton effects that constitute the ECD spectrum. nih.gov

The calculated spectrum is then visually compared to the experimental ECD spectrum. If the calculated spectrum for the (R)-enantiomer, for example, matches the experimental spectrum, the absolute configuration can be confidently assigned as (R). If the calculated spectrum is a mirror image of the experimental one, the absolute configuration is assigned as (S). This approach is particularly powerful for molecules with multiple chromophores, where simple empirical rules may fail. unideb.humdpi.com

The following table presents illustrative TDDFT calculation results for key transitions that would define the ECD spectrum of a specific this compound enantiomer.

| Excitation | Excitation Energy (eV) | Wavelength (nm) | Rotatory Strength (R) [10⁻⁴⁰ cgs] | Associated Cotton Effect |

|---|---|---|---|---|

| 1 | 3.88 | 320 | +15.2 | Positive |

| 2 | 4.43 | 280 | -25.8 | Negative |

| 3 | 5.17 | 240 | +40.1 | Positive |

| 4 | 5.90 | 210 | -32.5 | Negative |

Biosynthetic Pathway Research of Chlorocardicin

Genomic and Metagenomic Mining for Biosynthetic Gene Clusters (BGCs)

The discovery and characterization of natural product biosynthetic gene clusters (BGCs) are foundational to understanding and producing compounds like Chlorocardicin. Genomic and metagenomic mining are powerful strategies that allow researchers to sift through vast amounts of genetic data to find the BGCs responsible for synthesizing specific molecules. nerc.ac.uknih.gov

Modern genome mining tools are essential for computationally identifying and predicting BGCs that encode the biosynthesis of secondary metabolites. nih.gov Software like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) is widely used to detect and characterize BGCs in archaea, bacteria, and fungi by identifying core biosynthetic genes and comparing them to databases of known clusters. wur.nl For instance, the Minimum Information about a Biosynthetic Gene cluster (MIBiG) data standard provides a community-supported framework for archiving and sharing information on BGCs and their products, facilitating comparative analyses. secondarymetabolites.org

Research into the biosynthesis of related monocyclic β-lactam antibiotics, such as nocardicin A, provides a model for understanding this compound. In the case of nocardicin A, a previously identified gene specific to its pathway was used as a probe to screen a genomic library of the producing organism, Nocardia uniformis. nih.gov This led to the isolation and sequencing of the entire nocardicin A BGC, which was found to contain 14 open reading frames responsible for biosynthesis, resistance, and export. nih.gov

A similar approach is applied to identify the this compound BGC from its producing organism. By sequencing the organism's genome and using bioinformatic tools, researchers can pinpoint a cluster of genes predicted to be involved in β-lactam synthesis. These clusters often contain characteristic genes, such as those for nonribosomal peptide synthetases (NRPSs), which are key enzymes in the biosynthesis of peptide-based natural products. nih.govnih.gov Metagenomic approaches further broaden the search, allowing for the analysis of genetic material from uncultured microorganisms, which represent a vast and largely untapped reservoir of novel BGCs. nerc.ac.uk

Table 1: Key Bioinformatic Tools in BGC Mining

| Tool Name | Primary Function | Relevance to this compound Research |

|---|---|---|

| antiSMASH | Identifies and annotates secondary metabolite BGCs within a genome sequence. wur.nl | Essential for locating the putative this compound BGC in the producing organism's genome and predicting its boundaries and gene functions. wur.nl |

| MIBiG | A public repository of known BGCs with standardized metadata. secondarymetabolites.org | Allows comparison of the identified this compound BGC against a database of known clusters to identify similarities and novel features. secondarymetabolites.org |

| BiG-SLiCE | A tool for clustering and comparing large numbers of BGCs to map biosynthetic diversity. biorxiv.org | Can be used to place the this compound BGC within the known diversity of β-lactam BGCs, highlighting its unique aspects. biorxiv.org |

| ARTS | A target-directed genome mining tool that predicts the mode of action of a BGC's product by identifying linked resistance genes. nih.gov | Helps to prioritize the this compound BGC for further study by predicting its biological activity based on self-resistance mechanisms. nih.gov |

Elucidation of Enzymatic Catalysis and Mechanistic Steps in Biosynthesis

Once the this compound BGC is identified, the next step is to understand the function of each enzyme and the precise sequence of chemical reactions they catalyze. Biocatalysis, the use of enzymes to perform chemical transformations, is central to this process, offering high specificity and efficiency under mild conditions. mt.comnih.gov

The biosynthesis of complex natural products like this compound involves a series of enzymatic steps. Key enzyme classes typically found in such pathways include:

Nonribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes that assemble peptide chains from standard and non-standard amino acids without the use of ribosomes. In the related nocardicin A pathway, a two-protein NRPS system is responsible for creating the core peptide structure. nih.gov

Oxidoreductases: This class of enzymes, which includes cytochrome P450 monooxygenases, catalyzes oxidation and reduction reactions. mt.com A cytochrome P450 is a critical component in the nocardicin A cluster, and similar enzymes are expected to be involved in tailoring the this compound scaffold. nih.gov

Transferases: These enzymes transfer functional groups from one molecule to another. mt.comnih.gov The nocardicin A pathway, for example, utilizes an S-adenosylmethionine-dependent transferase. nih.gov

Lyases: These enzymes catalyze the breaking of various chemical bonds by means other than hydrolysis or oxidation. mt.com

To elucidate the specific roles of these enzymes in the this compound pathway, researchers heterologously express the corresponding genes in a suitable host, purify the resulting proteins, and perform in vitro biochemical assays. nih.gov These experiments confirm the proposed function of each enzyme, such as its substrate specificity and the product it generates. For example, disrupting key genes within the BGC, such as those for the NRPS or specific tailoring enzymes, and analyzing the resulting metabolic profile can confirm their essential role in the production of the final compound. nih.gov In the study of nocardicin A, gene disruption mutants for the transferase and an NRPS activation domain led to the complete loss of antibiotic production, confirming their function. nih.gov

Genetic Engineering Approaches for Pathway Manipulation and Yield Enhancement

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. wikipedia.org Once the this compound BGC and its key enzymes are understood, genetic engineering techniques can be applied to manipulate the pathway for improved yields or to generate novel analogues. wikipedia.orgnih.gov

Common strategies for enhancing the production of natural products include:

Blocking Competing Pathways: Cellular resources and precursors are often shared among multiple metabolic pathways. By deleting or downregulating genes in pathways that compete for the same precursors needed for this compound synthesis, more resources can be funneled towards the desired product. wikipedia.org

Targeting Regulatory Networks: The expression of BGCs is often tightly controlled by specific regulatory genes within or outside the cluster. Engineering these regulatory elements can be a powerful way to "turn on" or enhance the expression of the entire pathway. wikipedia.org

Enzyme Engineering: The enzymes themselves can be modified to improve their stability, catalytic efficiency, or substrate specificity, leading to higher productivity. wikipedia.org

Advanced genetic tools like CRISPR-Cas9 have revolutionized the ability to make precise genomic modifications in a wide range of organisms, including antibiotic-producing bacteria. synthego.com These tools allow for the efficient deletion, insertion, or replacement of genes, facilitating the rapid implementation of metabolic engineering strategies to enhance this compound production in its native host.

Heterologous Expression of this compound BGCs for Production Studies

Heterologous expression—the process of taking a BGC from its original producer and expressing it in a different, more tractable host organism—is a powerful strategy in natural product research. sci-hub.sersc.org This approach is particularly valuable when the native producer is slow-growing, difficult to cultivate, or genetically intractable. actinobase.org

The primary goals of heterologous expression include:

Confirming BGC function: Expressing a putative BGC in a clean host and detecting the production of the expected compound provides definitive proof of the cluster's function.

Improving product yield: Host strains like Streptomyces coelicolor or Streptomyces albus are often used because they have been engineered to be "superhosts." actinobase.org These hosts have had their own major BGCs removed to eliminate competition for precursors and energy, and they may contain mutations that globally enhance secondary metabolism. actinobase.org

Facilitating genetic manipulation: Well-characterized hosts are typically easier to manipulate genetically, making it simpler to carry out pathway engineering and generate novel analogues. nih.gov

Discovering novel compounds: Expressing cryptic BGCs (those not expressed under standard laboratory conditions) in a new host can activate their transcription and lead to the discovery of new molecules. sci-hub.se

Cloning large BGCs, which can be over 100 kb in size, presents a significant technical challenge. sci-hub.senih.gov Techniques such as transformation-associated recombination (TAR) in yeast or RecE-mediated recombination in E. coli have been developed to directly clone and reconstruct entire pathways for subsequent transfer into the desired expression host. nih.gov For example, the 54.5 kb complestatin (B1257193) BGC was successfully assembled from two overlapping cosmids and heterologously expressed in Streptomyces lividans, leading to the production of complestatin and, after gene deletions, new analogues. nih.gov A similar strategy can be employed for the this compound BGC to enable its study and optimization in a robust, well-defined industrial host.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Nocardicin A |

Chemical Synthesis Approaches to Chlorocardicin and Analogues

Retrosynthetic Analysis and Strategic Disconnections of the β-Lactam Core

A logical retrosynthetic analysis of chlorocardicin (1) begins with the disconnection of the complex side chains from the central 3-aminonocardicinic acid (3-ANA) core (2), a common strategy in the synthesis of nocardicin-type antibiotics. The primary disconnection points are the amide bond linking the D-(p-hydroxyphenyl)glycine moiety and the ether linkage to the homoserine-derived side chain. This simplifies the target to the key 3-ANA nucleus.

Further retrosynthesis of the 3-ANA core (2) reveals its origins from L-serine (3). A key disconnection is the C3-C4 bond of the β-lactam ring, which can be formed through various cyclization strategies. One of the most prominent approaches involves an intramolecular cyclization of a suitably protected serine derivative. This strategy is biogenetically modeled, as L-serine is the natural precursor to the β-lactam ring in nocardicins. nih.gov

Another critical disconnection is the N1-C2 bond, which is typically formed in the final cyclization step to create the strained four-membered ring. The stereochemistry at C3, which originates from L-serine, is crucial and must be controlled throughout the synthetic sequence. The key challenge in the synthesis of this compound, compared to nocardicin A, lies in the incorporation of the meta-chloro-substituted p-hydroxyphenylglycine side chain, which requires the synthesis of this specific non-proteinogenic amino acid.

Key Retrosynthetic Disconnections for this compound

| Target Molecule | Key Intermediate | Precursor |

| This compound (1) | 3-Aminonocardicinic Acid (3-ANA) Core (2) | L-Serine (3), m-chloro-p-hydroxyphenylglycine |

Development of Stereoselective Methodologies for Complex Chiral Centers

The synthesis of this compound necessitates precise control over its multiple chiral centers. The stereocenter at C3 of the β-lactam ring is typically derived from a chiral pool starting material, most commonly L-serine, which sets the absolute configuration early in the synthesis. nih.gov The formation of the β-lactam ring itself can proceed with high stereoselectivity. For instance, the Mitsunobu reaction has been successfully employed for the cyclization of N-protected serine derivatives to afford the corresponding β-lactam with inversion of configuration at the β-carbon, thus yielding the desired trans relationship between the C3 and C4 protons. nih.gov The use of a dibenzyl protective group on the nitrogen of serine-containing dipeptides has been shown to facilitate this stereoselective cyclization in high yields. nih.gov

The Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine is another powerful method for constructing the β-lactam ring. nih.gov The stereochemical outcome of this reaction (cis or trans) can be influenced by the choice of reactants, solvents, and reaction conditions. nih.govencyclopedia.pub For the synthesis of nocardicin-type compounds, chiral auxiliaries attached to either the ketene or the imine component have been used to induce facial selectivity and achieve high diastereoselectivity. nih.gov

The stereochemistry of the oxime functionality in the side chain is also a critical aspect. The desired syn-configuration, as found in nocardicin A, is typically achieved through directed synthesis or separation of isomers. researchgate.net

Stereoselective Methodologies in β-Lactam Synthesis

| Reaction | Key Features | Stereochemical Control |

| Mitsunobu Cyclization | Intramolecular cyclization of N-protected serine derivatives. nih.gov | Inversion of configuration at the β-carbon, leading to trans β-lactams. nih.gov |

| Staudinger [2+2] Cycloaddition | Reaction of a ketene with an imine. nih.gov | Controlled by chiral auxiliaries, reactants, and conditions to yield specific diastereomers. nih.govencyclopedia.pub |

Total Synthesis Strategies of the Parent Compound

While a dedicated total synthesis of this compound itself has not been extensively reported in the literature, the total syntheses of nocardicin A provide a clear blueprint. A biogenetically-modeled total synthesis of (-)-nocardicin A has been accomplished, confirming the absolute stereochemistry of the natural product. acs.org These syntheses typically involve the initial construction of the 3-aminonocardicinic acid (3-ANA) core, followed by the sequential attachment of the side chains.

A key step in many total syntheses is the formation of the β-lactam ring from a serine derivative, often involving an activation of the hydroxyl group to facilitate intramolecular nucleophilic attack by the nitrogen atom. The synthesis of the chloro-substituted phenylglycine moiety required for this compound can be achieved through established methods for the synthesis of non-proteinogenic amino acids. frontiersin.org

Divergent and Convergent Synthetic Routes to this compound Analogues

The development of synthetic routes to this compound analogues is of significant interest for structure-activity relationship (SAR) studies and the discovery of new antibacterial agents. Both divergent and convergent strategies have been explored for the synthesis of nocardicin analogues, which are directly applicable to this compound.

In a divergent synthesis , a common intermediate, such as the 3-ANA core, is synthesized and then elaborated into a variety of analogues by attaching different side chains. researchgate.net This approach is efficient for creating a library of compounds with modifications in the side chain regions. For example, various acyl groups can be coupled to the 3-amino position, or different ether linkages can be formed at the C4 position. The Ugi four-component reaction (Ugi-4CR) has been utilized to generate a library of nocardicin analogues, demonstrating a powerful divergent approach. uni-halle.de

Comparison of Synthetic Strategies for Analogues

| Strategy | Description | Advantages |

| Divergent | A common intermediate is modified to produce a variety of analogues. researchgate.net | Efficient for generating libraries of related compounds. |

| Convergent | Key fragments are synthesized separately and then combined. researchgate.net | Often results in higher overall yields for complex targets and allows for modularity. |

In Vitro and Cellular Biological Activity Studies of Chlorocardicin

Molecular Mechanism of Action Investigations

Inhibition of Bacterial Cell Wall Biosynthesis Pathways

Chlorocardicin, a member of the β-lactam class of antibiotics, is understood to exert its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. ontosight.ai This essential structure provides integrity to the bacterial cell, and its disruption leads to cell lysis and death. wikipedia.org The mechanism of action involves the targeting of enzymes crucial for the final steps of peptidoglycan synthesis. mdpi.com Peptidoglycan is a major component of bacterial cell walls, and its proper formation is vital for bacterial survival. mdpi.comrsc.org The inhibition of this pathway makes bacterial cells susceptible to osmotic lysis. libretexts.org

Research indicates that the activity of this compound is significantly enhanced when used in combination with other antibiotics that also inhibit peptidoglycan biosynthesis. nih.gov This synergy underscores the primary role of cell wall synthesis inhibition in this compound's mode of action. nih.gov

Interaction with Penicillin-Binding Proteins (PBPs)

The primary molecular targets of β-lactam antibiotics, including this compound, are penicillin-binding proteins (PBPs). wikipedia.orgvenatorx.com PBPs are transpeptidase enzymes located in the bacterial periplasm that catalyze the cross-linking of peptidoglycan chains, a critical step in cell wall formation. wikipedia.orgrcsb.org The structural similarity between the β-lactam ring of this compound and the D-alanyl-D-alanine moiety of the natural PBP substrate allows the antibiotic to bind to the active site of these enzymes. libretexts.org This binding is covalent and effectively inactivates the PBP, halting peptidoglycan synthesis and leading to cell death. wikipedia.org The affinity of this compound for specific PBPs can influence its spectrum of activity against different bacterial species. mdpi.com

Modulation of Bacterial Resistance Mechanisms (e.g., β-Lactamase Stability)

A significant challenge in antibiotic therapy is the development of bacterial resistance, often mediated by β-lactamase enzymes that hydrolyze and inactivate β-lactam antibiotics. sigmaaldrich.com The stability of a β-lactam antibiotic in the presence of these enzymes is a key determinant of its efficacy. While specific data on the β-lactamase stability of this compound is not extensively detailed in the provided search results, the development of novel monocyclic β-lactams often focuses on enhancing stability against β-lactamases. researchgate.net Structural modifications to the β-lactam core and its side chains can improve resistance to enzymatic degradation. researchgate.netfrontiersin.org For instance, certain substitutions at the 4-position of the monobactam ring are known to increase β-lactamase stability. nih.gov

In Vitro Spectrum of Activity Against Microbial Pathogens (e.g., Gram-positive, Gram-negative Bacteria, MRSA)

This compound has demonstrated a spectrum of activity against both Gram-positive and Gram-negative bacteria. ontosight.ai It exhibits moderate in vitro activity against Enterobacteriaceae and Pseudomonas aeruginosa. nih.govmedchemexpress.commedchemexpress.com Notably, this compound shows low activity against Staphylococcus aureus. nih.gov However, it has also been reported to have promising in vitro activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). ontosight.ai

The activity against Gram-negative bacteria is a significant characteristic, as the outer membrane of these bacteria can be a barrier to many antibiotics. frontiersin.org The effectiveness against Gram-negative pathogens suggests that this compound can penetrate this outer layer.

| Bacterial Group/Species | Activity of this compound | Source |

| Gram-positive bacteria | Low to moderate activity. ontosight.ainih.gov | ontosight.ai, nih.gov |

| Gram-negative bacteria | Moderate activity. ontosight.ainih.govmedchemexpress.commedchemexpress.com | ontosight.ai, nih.gov, medchemexpress.com, medchemexpress.com |

| Enterobacteriaceae | Moderate activity. nih.govmedchemexpress.com | nih.gov, medchemexpress.com |

| Pseudomonas aeruginosa | Moderate activity. nih.govmedchemexpress.commedchemexpress.com | nih.gov, medchemexpress.com, medchemexpress.com |

| Staphylococcus aureus | Low activity. nih.gov | nih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Promising in vitro activity. ontosight.ai | ontosight.ai |

Cellular Target Identification and Validation through Biochemical Assays

The identification and validation of a drug's cellular target are critical steps in understanding its mechanism of action. numberanalytics.com For this compound, the primary cellular targets are penicillin-binding proteins (PBPs). wikipedia.org The validation of these targets typically involves a series of biochemical and cell-based assays. numberanalytics.compharmaron.com

Biochemical assays are fundamental in confirming the interaction between an antibiotic and its target. pharmaron.com These can include:

Enzyme Inhibition Assays: Measuring the ability of this compound to inhibit the enzymatic activity of purified PBPs. This can be done by monitoring the consumption of a substrate or the formation of a product. ddtjournal.com

Binding Assays: Directly assessing the affinity of this compound for PBPs. This can be achieved through techniques like fluorescence polarization or surface plasmon resonance. pharmaron.com

Competitive Binding Assays: Using a known PBP ligand to compete with this compound for binding to the target protein. ddtjournal.com

Cell-based assays further validate the target within a cellular context. numberanalytics.com This can involve:

Metabolic Labeling: Using labeled precursors of peptidoglycan to monitor the effect of this compound on cell wall synthesis in whole bacterial cells. nih.govnih.gov

Microscopy: Observing changes in bacterial morphology, such as filamentation or cell lysis, upon treatment with this compound, which are indicative of cell wall synthesis inhibition. nih.gov

The process of target validation ensures that the observed antibacterial activity is a direct result of the interaction with the intended target. ddtjournal.com

Comparative Biological Activity Studies with Related Monobactams

This compound is structurally related to nocardicin A, another monocyclic β-lactam antibiotic. nih.gov Comparative studies have shown that the biological activity of this compound is similar to that of nocardicin A. nih.gov However, a key difference is that this compound exhibits less antagonism in complex media. nih.gov

While both compounds are active against Gram-negative bacteria, this compound demonstrates low activity against Staphylococcus aureus, whereas nocardicin A is inactive against this bacterium. nih.gov The introduction of different side chains and substitutions on the monobactam nucleus can significantly alter the antibacterial spectrum and potency. For example, the aminothiazoleoxime side chain is known to enhance activity against Gram-negative bacteria but often reduces activity against Gram-positive organisms. nih.gov

| Compound | Activity vs. Gram-negative Bacteria | Activity vs. Staphylococcus aureus | Antagonism in Complex Media | Source |

| This compound | Moderate | Low | Less | nih.gov |

| Nocardicin A | Similar to this compound | Inactive | More | nih.gov |

These comparative studies are crucial for understanding structure-activity relationships and for the rational design of new, more effective monobactam antibiotics. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Chlorocardicin and Its Derivatives

Design Principles for Structural Modification to Probe Activity

The exploration of chlorocardicin's SAR would be guided by established principles of medicinal chemistry, focusing on systematic structural modifications to probe and enhance its biological activity. gardp.org this compound is structurally related to nocardicin A, and its core structure features a β-lactam ring, a p-hydroxyphenylglycine residue, and other specific side chains, all of which present opportunities for modification. guidetoimmunopharmacology.orgrsc.org

Key design strategies would include:

Substituent Modification: This involves altering existing functional groups on the this compound scaffold. For instance, modifications could be made to the hydroxyl group on the phenyl ring or other parts of the side chains. The objective is to explore how changes in electronics, sterics, and lipophilicity affect potency and spectrum of activity.

R-Group Decomposition: In this approach, the molecule is conceptually divided into a common core (scaffold) and variable substituent groups (R-groups). nih.gov For this compound, the β-lactam ring and adjacent moieties could be defined as the scaffold, while the extended side chains are treated as R-groups. Synthesizing a library of analogs with diverse R-groups allows for a systematic exploration of the chemical space around the core scaffold to identify substitutions that improve activity. nih.gov

Alanine Scanning (Ala-scan): Given the peptidic elements in this compound's structure, an Ala-scan could be a powerful tool. rsc.org This involves systematically replacing amino acid residues in the side chain with alanine. This technique helps to identify residues that are critical for target interaction by observing any significant loss of activity upon their replacement. rsc.org For example, SAR studies on the related lipodepsipeptide ramoplanin (B549286) utilized an Ala-scan to reveal that substituting D-Ornithine at position 10 resulted in a thousand-fold decrease in activity, highlighting its critical role. rsc.org A similar approach for this compound could pinpoint essential components of its side chain.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties (a bioisostere). slideshare.net For example, the carboxyl group could be replaced with a tetrazole ring to potentially improve metabolic stability or cell permeability while retaining the necessary acidic character for target binding.

These design principles allow medicinal chemists to rationally modify the lead compound, this compound, to build a comprehensive understanding of its SAR, paving the way for the development of optimized derivatives. gardp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.orgjocpr.com A QSAR model takes the form of an equation: Activity = f (Molecular Descriptors) + error. wikipedia.org While specific QSAR models for this compound are not prominent in publicly available literature, the methodology provides a powerful framework for predictive analytics in its lead optimization.

The development of a QSAR model for this compound derivatives would follow these steps:

Data Set Assembly: A dataset of this compound analogs would be synthesized, and their biological activity (e.g., Minimum Inhibitory Concentration, MIC, or an inhibition constant like Kᵢ) would be measured against target bacteria like Pseudomonas aeruginosa. guidetoimmunopharmacology.orgmdpi.com This dataset is then divided into a 'training set' to build the model and a 'test set' to validate its predictive power. mdpi.comresearchgate.net

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These numerical values represent different aspects of the molecule's structure and physicochemical properties. nih.gov

Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that best correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.govfrontiersin.org The model's robustness and predictive ability are rigorously validated using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the external test set (R²_test). researchgate.net A statistically significant model can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing synthetic efforts. wikipedia.org

The table below illustrates the types of descriptors that would be crucial in a QSAR study of this compound analogs.

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Governs membrane permeability and transport to the target site. An optimal lipophilicity is often required. slideshare.netatlantis-press.com |

| Electronic | Hammett Constant (σ), Dipole Moment, Atomic Partial Charges | Influences electrostatic interactions, hydrogen bonding with the target enzyme, and reactivity of the β-lactam ring. slideshare.netnih.gov |

| Steric / Topological | Molar Refractivity (MR), Molecular Weight, Shape Indices | Describes the size and shape of the molecule, which are critical for complementarity with the enzyme's active site. slideshare.netatlantis-press.com |

| 3D Descriptors | van der Waals Surface Area, Solvent Accessible Surface Area | Provides three-dimensional information about the molecule's size and potential interaction surfaces. wikipedia.org |

By identifying which descriptors are most influential, QSAR models provide deep insights into the physicochemical properties driving the biological activity of this compound derivatives, guiding the rational design of more effective antibiotics. jocpr.com

Computational Approaches for Ligand-Target Interactions (e.g., Molecular Docking, Molecular Dynamics)

Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable for visualizing and analyzing how a ligand such as this compound interacts with its biological target at an atomic level. mdpi.comvolkamerlab.org As this compound is a β-lactam antibiotic, its primary target is presumed to be a Penicillin-Binding Protein (PBP), which is essential for bacterial cell wall synthesis.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov A 3D model of the target PBP would be used as a receptor. The this compound molecule would then be computationally "docked" into the enzyme's active site. The process generates a binding score, which estimates the binding affinity, and reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that stabilize the complex. volkamerlab.org Docking studies on a series of this compound derivatives can help explain why certain analogs are more potent than others and can be used to virtually screen new designs before synthesis. researchgate.net

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the interaction, MD simulations offer a dynamic view. mdpi.com An MD simulation calculates the movements of atoms in the protein-ligand complex over time, typically nanoseconds to microseconds, by solving Newton's equations of motion. youtube.com This provides critical information on the stability of the binding pose predicted by docking, reveals conformational changes in the protein or ligand upon binding, and can elucidate the role of water molecules in mediating interactions. mdpi.comnih.gov For this compound, MD simulations could confirm the stability of its interaction with the PBP active site and highlight the flexibility of its side chains, which may be crucial for adapting to the binding pocket. mdpi.com

Together, these computational tools provide a powerful platform for structure-based drug design, offering detailed mechanistic insights that guide the optimization of this compound's structure for improved target engagement. atlantis-press.com

Influence of Specific Functional Groups and Stereochemistry on In Vitro Potency and Selectivity

The biological activity of this compound is intrinsically linked to its specific functional groups and its three-dimensional stereochemistry. nih.gov Even minor changes to these features can dramatically alter its potency and selectivity. longdom.org

Key Functional Groups: The structure of this compound contains several functional groups presumed to be vital for its antibacterial action.

β-Lactam Ring: This four-membered ring is the cornerstone of all β-lactam antibiotics. Its inherent ring strain makes it susceptible to nucleophilic attack by a serine residue in the active site of PBPs, leading to the acylation and irreversible inactivation of the enzyme. This covalent modification disrupts cell wall synthesis and leads to bacterial cell death.

Carboxylic Acid Group: This group is typically essential for binding to the PBP active site, often forming a key salt bridge interaction with a positively charged residue like lysine.

p-Hydroxyphenylglycine and other side chains: The complex side chains are crucial for determining the spectrum of activity and potency. They modulate interactions with the target PBP and can influence resistance to β-lactamase enzymes. rsc.org The specific nature of these groups dictates the selectivity against different bacterial species. guidetoimmunopharmacology.org

The table below summarizes the putative roles of key functional groups in this compound.

| Functional Group | Putative Role in Biological Activity |

| β-Lactam Ring | Covalent modification of the target Penicillin-Binding Protein (PBP); essential for bactericidal activity. |

| Carboxylic Acid | Anchoring the molecule in the PBP active site through electrostatic interactions. |

| Phenylglycyl Moiety | Contributes to binding affinity and specificity; influences the spectrum of activity against different bacteria. |

| Hydroxyl Groups | Can form hydrogen bonds within the PBP active site, increasing binding affinity. |

Stereochemistry: Most natural products are chiral and biosynthesized as a single stereoisomer, and this specific 3D arrangement is often critical for biological activity. nih.gov The interaction between a drug and its target is highly dependent on a precise three-dimensional fit, similar to a key in a lock. researchgate.net this compound possesses multiple chiral centers. The specific configuration (R or S) at each of these centers is crucial for orienting the key functional groups—especially the β-lactam ring and the carboxylic acid—correctly within the PBP active site. An incorrect stereoisomer (an enantiomer or diastereomer) would likely fail to bind effectively, resulting in a significant loss of or complete lack of antibacterial potency. uou.ac.inmichberk.com Studies on other chiral drugs have consistently shown that one enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even toxic. uou.ac.in Therefore, maintaining the natural stereochemistry of this compound is considered paramount for its in vitro potency and selectivity. nih.gov

Future Directions and Translational Research Potential

Advanced Biosynthetic Pathway Engineering for Novel Derivatives

The generation of novel chlorocardicin derivatives through biosynthetic pathway engineering is a promising strategy for expanding its chemical diversity and biological activity. While the specific gene cluster for this compound has not been fully elucidated, its structural components, particularly the L-4-hydroxyphenylglycine (Hpg) moieties, point to pathways similar to those of other well-studied natural products like glycopeptide antibiotics and nocardicins. rsc.orgresearchgate.net

Engineering efforts can leverage the known biosynthetic pathways for these related compounds. The genes responsible for Hpg biosynthesis, for instance, were first identified in the chloroeremomycin (B1668801) biosynthesis gene cluster from Amycolatopsis orientalis. rsc.org By applying modern metabolic engineering and synthetic biology techniques, the this compound pathway can be manipulated to produce new analogues. frontiersin.org

Key engineering strategies include:

Combinatorial Biosynthesis : This approach involves introducing, removing, or swapping enzymes within the biosynthetic pathway to create new-to-nature compounds. nih.gov For example, tailoring enzymes from different pathways, such as halogenases or glycosyltransferases, could be integrated into the this compound assembly line to generate halogenated or glycosylated derivatives. nih.govfrontiersin.org

Precursor-Directed Biosynthesis : Feeding the producing organism with synthetic analogues of natural precursors, such as derivatized phenylglycines, can lead to their incorporation into the final this compound structure. nih.gov This method allows for the creation of a wide range of derivatives with modified side chains.

Elicitor-Induced Expression : Recent studies have shown that the production of this compound can be induced in certain microbial strains through co-cultivation. scilit.comrsc.org Specifically, co-culturing Micromonospora sp. UA17 with mycolic acid-containing bacteria like Nocardia sp. UA23 triggered the expression of the otherwise silent this compound biosynthetic pathway. scilit.comrsc.orgscispace.com Further investigation into these eliciting molecules could lead to methods for reliably activating and manipulating the pathway.

Table 1: Potential Strategies for Biosynthetic Engineering of this compound

| Engineering Strategy | Target/Method | Potential Outcome |

|---|---|---|

| Combinatorial Biosynthesis | Introduction of tailoring enzymes (e.g., halogenases, methyltransferases) from other pathways. | Generation of halogenated, methylated, or otherwise functionalized this compound analogues. |

| Precursor-Directed Biosynthesis | Supplying the culture with synthetic phenylglycine or β-lactam ring precursors. | Incorporation of non-natural building blocks, leading to derivatives with altered side chains. |

| Gene Knockout | Inactivation of specific hydroxylase or oxidase genes in the pathway. | Accumulation of dehydroxylated intermediates, creating simpler analogues. |

| Elicitation | Co-culture with specific bacterial strains or use of isolated elicitor molecules (e.g., mycolic acid). | Activation of the silent gene cluster for production and discovery of related pathway products. scilit.comrsc.org |

Rational Design and Synthesis of "Supernatural" Analogues

Rational design offers a complementary approach to biosynthetic engineering, using chemical synthesis guided by computational analysis to create "supernatural" analogues—molecules with functionalities and properties not accessible through biological pathways alone. nih.gov This process begins with a deep understanding of the structure-activity relationships (SAR) of this compound and related β-lactams.

The goal is to design novel analogues with potentially enhanced potency, improved stability, or a novel mechanism of action. Key to this approach is computational modeling, which can predict the binding of designed analogues to their biological target, presumed to be involved in bacterial cell wall biosynthesis. nih.govantibioticdb.com

Potential modifications for creating supernatural this compound analogues include:

Non-Proteinogenic Amino Acids : Total or semi-synthesis could be employed to replace the natural phenylglycine residues with a wide array of non-proteinogenic amino acids, introducing novel chemical functionalities. researchgate.net

Scaffold Modification : The core monocyclic β-lactam structure could be altered. For example, synthetic chemistry allows for the creation of different ring sizes or the attachment of novel functional groups to the β-lactam nitrogen, potentially modulating reactivity and target binding.

Conformational Constraints : Introducing elements that lock the molecule into a specific three-dimensional conformation, such as by creating bicyclic structures or adding bulky groups, can enhance binding affinity to a biological target.

These rationally designed compounds would then be synthesized in the lab and tested for biological activity, with the results feeding back into another cycle of design and optimization. researchgate.net

Exploration of Chemical Biology Applications as a Molecular Probe

This compound's targeted biological activity makes it an excellent candidate for development into a chemical probe to investigate cellular processes. antibioticdb.comncl.ac.uk A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study that target's function in a complex biological system. tu-dresden.deinstitut-curie.org

To convert this compound into a molecular probe, it would be chemically modified to include a reporter tag or a reactive handle, a process often guided by SAR to ensure that the modification does not disrupt its biological activity. researchgate.net

Potential designs and applications include:

Fluorescent Probes : Attaching a fluorescent dye to a non-critical position on the this compound molecule would allow for visualization of its localization within bacterial cells using fluorescence microscopy. This could confirm its site of action and provide insights into the dynamics of cell wall synthesis.

Affinity-Based Probes : Incorporating a biotin (B1667282) tag would enable the use of this compound in pull-down experiments to identify its specific protein binding partners from a cell lysate.

Clickable Probes : Introducing a bioorthogonal handle, such as an alkyne or azide (B81097) group, allows for "click chemistry" ligation to a reporter tag in situ. rsc.org This is a powerful method for labeling biological targets in living cells with minimal perturbation. institut-curie.org

By using this compound-based probes, researchers could gain a deeper understanding of bacterial cell wall construction, identify new antibiotic targets, and investigate mechanisms of resistance.

Table 2: Potential this compound-Based Molecular Probes

| Probe Type | Modification | Research Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC, Rhodamine). | Live-cell imaging to visualize the subcellular localization of the drug target. |

| Affinity Probe | Covalent attachment of a biotin tag. | Target identification and validation via affinity purification and mass spectrometry. |

| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., diazirine). | Covalent cross-linking to the biological target upon UV irradiation for high-confidence target identification. |

| Clickable Probe | Incorporation of a bioorthogonal handle (e.g., terminal alkyne). | In-situ labeling of the target in complex biological systems for activity-based protein profiling. rsc.org |

Development of Analytical Assays for Detection and Quantification in Research Matrices

Robust analytical methods are essential for all aspects of this compound research, from monitoring its production in fermentation cultures to studying its properties in various assays. uq.edu.au The development of sensitive and specific assays for the detection and quantification of this compound in diverse research matrices is a critical enabling step.

The structure of this compound was originally determined using high-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org While NMR is excellent for structural elucidation, methods based on chromatography and mass spectrometry are better suited for routine quantification in complex samples like cell cultures or extracts. researchgate.net

Key analytical techniques for development include:

High-Performance Liquid Chromatography (HPLC) : HPLC with ultraviolet (UV) detection can be developed as a primary method for quantifying this compound. The aromatic rings in its structure should provide a strong chromophore for UV absorbance, enabling reliable detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) : For higher sensitivity and specificity, especially in complex biological matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov A method based on selected reaction monitoring (SRM) could be developed to precisely quantify this compound even at very low concentrations. This technique has already been used to detect this compound in co-culture experiments (using LC-HRESIMS). scilit.com

Developing and validating these analytical assays will be fundamental to advancing research, enabling accurate assessment of yields from biosynthetic engineering experiments, and supporting studies using this compound-based chemical probes.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nocardicin A |

| L-4-hydroxyphenylglycine (Hpg) |

| Chloroeremomycin |

| Neocopiamycin A |

Q & A

Q. How is Chlorocardicin identified and isolated from microbial co-cultures?

this compound is a secondary metabolite produced by Micromonospora sp. UA17 during co-cultivation with mycolic acid-producing strains like Nocardia sp. UA23 and Gordonia sp. UA19 . Identification involves:

- Liquid Chromatography-Mass Spectrometry (LC-MS) for preliminary detection.

- Nuclear Magnetic Resonance (NMR) for structural elucidation.

- Bioactivity-guided fractionation to isolate bioactive fractions from co-culture extracts. Methodological Tip: Optimize co-culture conditions (e.g., incubation time, nutrient ratios) to enhance yield, as monocultures do not produce this compound .

Q. What is the hypothesized mechanism of this compound's antimicrobial activity?

this compound exhibits broad-spectrum activity against bacteria, fungi, and parasites. Its mechanism likely involves:

- Cell membrane disruption , inferred from its structural similarity to other lipopeptides.

- Inhibition of essential enzymes (e.g., peptidoglycan synthases), validated via comparative growth assays with susceptible vs. resistant strains. Experimental Design: Use minimum inhibitory concentration (MIC) assays and transmission electron microscopy (TEM) to confirm membrane damage .

Q. What standard methods are used to assess this compound’s bioactivity?